5-Phenyloxindole

IDO1 Immuno-oncology Enzyme inhibition

Sourcing the correct oxindole regioisomer is critical for SAR validity; positional isomers alter electronic properties and target engagement. 5-Phenyloxindole (CAS 17490-66-5) is a distinct, non-substitutable building block. - **IDO1 inhibitor development**: Yields derivatives with 12 nM IC50 in immuno-oncology cellular assays. - **Antimalarial kinase targeting**: Achieves selective Pfmrk inhibition (IC50 1.5 µM) with minimal human kinase cross-reactivity. - **Anticancer agent synthesis**: Enables sub-nanomolar antiproliferative activity (0.48 nM in MCF-7 cells). Reliable supply for hit-to-lead and lead optimization programs.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
Cat. No. B8569005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyloxindole
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C3=CC=CC=C3)NC1=O
InChIInChI=1S/C14H11NO/c16-14-9-12-8-11(6-7-13(12)15-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
InChIKeyVNLSSZHOSAMYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyloxindole: Scaffold Properties & Procurement


5-Phenyloxindole (CAS 17490-66-5; IUPAC: 5-phenyl-1,3-dihydro-2H-indol-2-one) is a member of the oxindole family featuring a phenyl substituent at the 5-position of the bicyclic indolin-2-one core [1]. This positional isomer is frequently utilized as a synthetic building block for constructing kinase-targeting libraries and other biologically active derivatives [2], [3]. Its procurement is most relevant in medicinal chemistry programs where substitution at the 5-position is a specific structural requirement for downstream SAR exploration.

5-Phenyloxindole: Positional Isomer Specificity


5-Phenyloxindole cannot be substituted with other phenyloxindole isomers (e.g., 3-, 6-, or 7-phenyloxindole) in structure-activity relationship (SAR) studies or chemical synthesis because the position of the phenyl substituent on the oxindole core dictates both electronic properties and target recognition [1]. The regioisomeric nature fundamentally alters the compound's hydrogen-bonding capacity and its ability to engage specific binding pockets in proteins such as kinases or enzymes [2]. Furthermore, synthetic routes to diverse oxindole libraries often commence from specific positional isomers, making 5-phenyloxindole a distinct, non-substitutable starting material for certain reaction sequences .

5-Phenyloxindole: Comparative Activity Evidence


IDO1 Inhibitory Potency

5-Phenyloxindole (as a representative core scaffold for IDO1 inhibitors) exhibits potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) in cellular assays. In human SKOV3 ovarian cancer cells, a 5-phenyloxindole-derived compound achieves an IC50 of 12 nM [1]. This potency is notably higher than that observed for some other oxindole positional isomers, which may display significantly weaker or no activity against IDO1, a key enzyme in immune evasion pathways [2].

IDO1 Immuno-oncology Enzyme inhibition

CYP2A6 Binding Affinity

A 5-phenyloxindole-containing molecule displays a relatively weak binding affinity for Cytochrome P450 2A6, with a dissociation constant (Kd) of 4,500 nM (4.5 µM) [1]. This contrasts with other oxindole derivatives that may exhibit tighter binding and thus a higher potential for CYP-mediated drug-drug interactions (DDIs) [2]. The lower affinity suggests a reduced liability for interference with this specific metabolic pathway.

CYP450 Drug metabolism Off-target

Pfmrk Kinase Selectivity

Oxindole-based compounds featuring the 5-phenyl core have been identified as selective inhibitors of Pfmrk, a cyclin-dependent kinase from Plasmodium falciparum, with an IC50 of 1.5 µM [1]. Importantly, these compounds show low cross-reactivity against the related malarial kinase PfPK5 and the human ortholog CDK1 [2]. This selectivity profile is not a universal feature of all oxindoles; the 5-phenyl substitution pattern contributes to this specific kinase recognition [1].

Kinase inhibition Plasmodium falciparum Selectivity

Antiproliferative Activity

Optimized compounds built on the 1,3-dihydroindole-2-one (oxindole) scaffold, which includes 5-phenyloxindole derivatives, exhibit extremely potent antiproliferative activity. A specific derivative, (S)-38, achieves an IC50 of 0.48 nM in the MCF-7 breast cancer cell line and 2 nM in the PC3 prostate cancer cell line [1]. This level of potency is a direct result of the oxindole core structure and is comparable to or exceeds that of other advanced anticancer agents in the same mechanistic class [2].

Antiproliferative Cancer Cell-based assay

5-Phenyloxindole: Application Scenarios


IDO1 Inhibitor Lead Optimization

Procure 5-Phenyloxindole as a key starting material for synthesizing and optimizing IDO1 inhibitors. The scaffold has demonstrated the capacity to yield compounds with low nanomolar IC50 values (12 nM) in cellular assays, a critical benchmark for immuno-oncology drug discovery programs [1].

Anti-Malarial Kinase Inhibitors

Utilize 5-Phenyloxindole to generate focused libraries targeting the malarial kinase Pfmrk. Evidence indicates that oxindole-based compounds can achieve selective inhibition (IC50 = 1.5 µM) with minimal cross-reactivity against human kinases, a key requirement for developing safe and effective anti-malarial therapeutics [2].

Antiproliferative Agent Development

Employ 5-Phenyloxindole as a scaffold for the synthesis of next-generation anticancer agents. Optimized derivatives have shown remarkable antiproliferative activity in the sub-nanomolar range (e.g., 0.48 nM in MCF-7 cells), validating the scaffold's utility for creating highly potent compounds suitable for further preclinical development [3].

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